molecular formula C18H34O4<br>C18H34O4<br>CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3 B1670437 Dibutyl sebacate CAS No. 109-43-3

Dibutyl sebacate

Cat. No. B1670437
Key on ui cas rn: 109-43-3
M. Wt: 314.5 g/mol
InChI Key: PYGXAGIECVVIOZ-UHFFFAOYSA-N
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Patent
US04925873

Procedure details

The SQ 30,741 and parabens are mixed with dibutyl sebacate with gentle heat, not over 50° C., and melted together and Polysorbate 60 and cetyl alcohol added. Water is heated to 80° C. to dissolve the sodium carboxymethyl cellulose forming an aqueous phase which is added with vigorous agitation to the oil phase to emulsify. Agitation is continued until the temperature drops down to 48° C. Sufficient 50° C. water is added to make 100 gm. Mixing is continued at a slow rate to congeal the mixture, until the lotion drops down to room temperature.
[Compound]
Name
SQ 30,741
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
parabens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polysorbate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium carboxymethyl cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OCCCC)(=O)CC[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][CH2:13][CH2:14][CH2:15]C)=[O:11].C([OH:39])CCCCCCCCCCCCCCC>O>[CH2:13]([O:12][C:10]([C:9]1[CH:4]=[CH:5][C:6]([OH:39])=[CH:7][CH:8]=1)=[O:11])[CH2:14][CH3:15]

Inputs

Step One
Name
SQ 30,741
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
parabens
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)OCCCC)(=O)OCCCC
Step Two
Name
Polysorbate 60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Step Three
Name
sodium carboxymethyl cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added with vigorous agitation to the oil phase
CUSTOM
Type
CUSTOM
Details
drops down to 48° C
ADDITION
Type
ADDITION
Details
Mixing
CUSTOM
Type
CUSTOM
Details
drops down to room temperature

Outcomes

Product
Name
Type
Smiles
C(CC)OC(=O)C1=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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